Fmoc-Ser(PO(NHPr)2)-OH

Catalog No.
S12884397
CAS No.
M.F
C24H32N3O6P
M. Wt
489.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ser(PO(NHPr)2)-OH

Product Name

Fmoc-Ser(PO(NHPr)2)-OH

IUPAC Name

(2S)-3-[bis(propylamino)phosphoryloxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H32N3O6P

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C24H32N3O6P/c1-3-13-25-34(31,26-14-4-2)33-16-22(23(28)29)27-24(30)32-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-22H,3-4,13-16H2,1-2H3,(H,27,30)(H,28,29)(H2,25,26,31)/t22-/m0/s1

InChI Key

USPCXPRZWZJDNX-QFIPXVFZSA-N

Canonical SMILES

CCCNP(=O)(NCCC)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CCCNP(=O)(NCCC)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Ser(PO(NHPr)₂)-OH, also known as N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(bis(propylamino)phosphoryl)-L-serine, is a phosphoserine derivative that serves as a crucial building block in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. The phosphodiamidate structure of this compound allows for the introduction of phosphorylated serine residues into peptides without the drawbacks associated with traditional phosphate groups, such as acidity and instability during synthesis .

Fmoc-Ser(PO(NHPr)₂)-OH is primarily utilized in Fmoc solid-phase peptide synthesis (SPPS). During this process, the Fmoc group is removed under basic conditions, typically using piperidine, allowing for subsequent coupling reactions with other amino acids. The unique phosphodiamidate protection of the phosphate group prevents side reactions that can occur with unprotected phosphates. This stability facilitates the incorporation of multiple phosphorylation sites into peptides, which is essential for studying phosphorylation's role in biological processes .

Phosphorylation of serine residues is a critical post-translational modification that regulates various cellular processes, including signal transduction, enzyme activity, and protein interactions. Compounds like Fmoc-Ser(PO(NHPr)₂)-OH are instrumental in studying these biological activities. They allow researchers to create peptides that mimic naturally occurring phosphorylated proteins, enabling investigations into their functions and interactions within cellular contexts .

The synthesis of Fmoc-Ser(PO(NHPr)₂)-OH typically involves several steps:

  • Protection of Serine: L-serine is first protected with the Fmoc group.
  • Phosphorylation: The protected serine undergoes phosphorylation using a bis(propylamino)phosphoryl reagent.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological studies.

This method allows for the efficient introduction of phosphorylated serine into peptides while maintaining stability during the synthesis process .

Fmoc-Ser(PO(NHPr)₂)-OH has several applications in biochemical research and pharmaceutical development:

  • Peptide Synthesis: It is used to synthesize peptides containing phosphoserine residues, which are crucial for studying protein phosphorylation.
  • Drug Development: The ability to incorporate phosphorylated amino acids into peptides aids in designing potential therapeutic agents targeting phosphorylation-related pathways.
  • Biomolecular Studies: Researchers utilize this compound to create models for understanding protein interactions and signaling pathways influenced by phosphorylation .

Studies involving Fmoc-Ser(PO(NHPr)₂)-OH often focus on its interactions with other biomolecules. These interaction studies help elucidate how phosphorylated serines influence protein conformation and function. For instance, peptides synthesized with this compound can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to investigate binding affinities and conformational changes upon phosphorylation .

Several compounds share structural similarities with Fmoc-Ser(PO(NHPr)₂)-OH, particularly in the context of peptide synthesis and phosphorylation studies:

Compound NameStructure TypeUnique Features
Fmoc-Ser(PO(OBzl)OH)Phosphoserine derivativeUses a benzyl protecting group; less stable than phosphodiamidate
Fmoc-Thr(PO(NHPr)₂)-OHPhosphothreonine derivativeSimilar phosphodiamidate protection; focuses on threonine residues
Fmoc-L-Ser(PO(OBzl)OH)Phosphoserine derivativeUtilizes benzyl protection; commonly used in peptide synthesis

Uniqueness

The distinct feature of Fmoc-Ser(PO(NHPr)₂)-OH lies in its phosphodiamidate protection, which enhances stability during synthesis and allows for more efficient incorporation into peptides compared to traditional phosphate derivatives. This makes it particularly valuable for synthesizing complex peptides with multiple phosphorylation sites needed for functional studies .

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

489.20287275 g/mol

Monoisotopic Mass

489.20287275 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

Explore Compound Types